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Compound of Interest

Compound Name:
2-methyl-2-(4-nitro-1H-pyrazol-1-

yl)propanoic acid

CAS No.: 784132-06-5

Cat. No.: B1276725

Get Quote

Abstract
The rigorous and unambiguous confirmation of a molecule's structure is a foundational pillar of

chemical and pharmaceutical sciences. An incorrect structural assignment can invalidate

biological data, misdirect research efforts, and compromise safety. This guide provides an in-

depth, expert-led walkthrough for confirming the structure of 2-methyl-2-(4-nitro-1H-pyrazol-1-
yl)propanoic acid. We will dissect the expected outcomes from primary analytical techniques

—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS)—and explain the causal logic behind these experimental choices. This document serves

as a practical comparison of methodologies, grounded in the principles of self-validating

systems to ensure the highest degree of scientific integrity.

The Analytical Challenge: Deconstructing the Target
Molecule
Before selecting analytical methods, a thorough understanding of the proposed structure is

essential. The target molecule, 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid,
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possesses several key features that must be independently and collectively verified.

Proposed Structure:

Key Structural Questions to Address:

Presence of Functional Groups: Is there definitive evidence for a carboxylic acid (-COOH), a

nitro group (-NO2), and two methyl groups (-CH3)?

Core Heterocycle: Can we confirm the existence of a 1H-pyrazole ring?

Substitution Pattern: Is the nitro group located at the 4-position of the pyrazole ring?

Connectivity (Regioisomerism): Is the 2-methylpropanoic acid moiety attached to the N1

position of the pyrazole ring? This is a critical point, as attachment at other positions would

result in a different isomer with potentially distinct chemical and biological properties.

Our analytical strategy must be designed to answer each of these questions conclusively.

Primary Analytical Techniques: A Multi-Pronged
Approach
No single technique can provide a complete structural picture. We employ a suite of

spectroscopic methods that offer complementary information, creating a self-validating dataset

where the results of one technique reinforce the conclusions drawn from another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Structural Blueprint
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework

and connectivity of an organic molecule.

Expert Rationale: We prioritize NMR because it provides direct evidence of atom-to-atom

connections. For this molecule, two-dimensional (2D) NMR experiments are not optional; they

are mandatory for unambiguously proving the link between the propanoic acid group and the

pyrazole nitrogen.
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Detailed Experimental Protocol:

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a deuterated

solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar

compounds and for ensuring the acidic carboxylic proton is observable.

¹H NMR Acquisition: On a spectrometer of 400 MHz or higher, acquire a standard proton

spectrum.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment

should also be performed to differentiate between CH/CH₃ (positive signals) and CH₂

(negative signals) carbons.

2D NMR Acquisition:

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly

attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals

correlations between protons and carbons that are 2 or 3 bonds away, which is essential

for establishing the connectivity between the propanoic acid and pyrazole fragments.

Predicted NMR Data in DMSO-d₆:
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Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)

Key HMBC

Correlations (Proton

→ Carbon)

Carboxylic Acid (-

COOH)

~12-13 ppm (broad

singlet, 1H)
~175 ppm

H (pyrazole) → C

(quaternary), C

(carbonyl)

Pyrazole H5 ~8.8 ppm (singlet, 1H) ~140 ppm

H5 → C3, C4, C

(quaternary of

propanoic acid)

Pyrazole H3 ~8.0 ppm (singlet, 1H) ~135 ppm

H3 → C5, C4, C

(quaternary of

propanoic acid)

Quaternary Carbon (-

C(CH₃)₂)
- ~60 ppm -

Methyl Groups (-

C(CH₃)₂)
~1.6 ppm (singlet, 6H) ~25 ppm

CH₃ → C

(quaternary), C

(carbonyl)

Pyrazole C4-NO₂ - ~120 ppm -

Causality Note:The singlet nature of the pyrazole protons is expected due to the lack of

adjacent protons. The downfield chemical shifts are a result of the electron-withdrawing nature

of the pyrazole ring and the nitro group. The most critical piece of evidence will be the HMBC

correlation from the pyrazole protons (H3 and H5) to the quaternary carbon of the propanoic

acid moiety, which definitively proves the N1-Carbon bond.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups predicted by the structure.

Expert Rationale: While NMR maps the skeleton, IR provides quick, undeniable proof of the

specific bonds present, acting as a rapid quality check. For example, the simultaneous
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presence of a broad O-H and a sharp C=O stretch is a classic signature of a carboxylic acid.

Detailed Experimental Protocol:

Sample Preparation: No extensive preparation is needed if using an Attenuated Total

Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the

ATR crystal.

Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Predicted Key IR Absorptions:

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Significance

O-H Stretch (Carboxylic Acid) 2500-3300 (very broad)
Confirms the acidic proton of

the -COOH group.[1][2]

C=O Stretch (Carboxylic Acid) 1700-1725 (strong, sharp)
Confirms the carbonyl of the -

COOH group.[2][3]

N-O Asymmetric Stretch (Nitro) 1500-1550 (strong) Confirms the -NO₂ group.

N-O Symmetric Stretch (Nitro) 1300-1350 (strong) Confirms the -NO₂ group.

C-H Stretch (Aliphatic) 2850-3000
Corresponds to the methyl

groups.[4]

High-Resolution Mass Spectrometry (HRMS): The Final
Formula Check
HRMS provides the most accurate determination of a molecule's mass and, by extension, its

elemental formula.

Expert Rationale: This technique serves as the ultimate arbiter of the molecular formula. While

isomers have the same formula, HRMS can definitively rule out any proposed structures that

do not match the exact mass, such as those resulting from unintended side reactions. Using a
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soft ionization technique like Electrospray Ionization (ESI) is crucial to observe the intact

molecule.

Detailed Experimental Protocol:

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like

methanol or acetonitrile.

Ionization: ESI is used in negative ion mode, which is ideal for deprotonating the acidic

carboxylic acid.

Mass Analysis: The sample is analyzed on a high-resolution instrument (e.g., TOF or

Orbitrap).

Data Analysis: The experimentally measured mass is compared to the theoretical mass.

Predicted HRMS Data (ESI Negative Mode):

Chemical Formula: C₇H₉N₃O₄

Exact Mass (Neutral): 199.0593

Observed Ion: [M-H]⁻ (deprotonated molecule)

Predicted m/z: 198.0515

A measured mass within a few parts per million (ppm) of the predicted m/z provides extremely

high confidence in the elemental composition.[5]

Comparative Analysis of Confirmatory Techniques
The choice of analytical technique involves a trade-off between the depth of information

obtained, speed, and sample requirements.
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Technique
Primary Role in

Confirmation
Strengths Limitations

NMR Spectroscopy

Determines the

complete C-H

framework and atom

connectivity.

Unrivaled for detailed

structural elucidation;

essential for isomer

differentiation.

Requires a pure

sample in milligram

quantities; can be

time-consuming.

IR Spectroscopy
Rapidly identifies

functional groups.

Fast, non-destructive,

requires minimal

sample preparation.[1]

Provides no

information on

molecular connectivity

or isomerism.

Mass Spectrometry

Confirms molecular

weight and elemental

formula (HRMS).

Extremely high

sensitivity (microgram

or less); HRMS gives

unambiguous formula.

Does not distinguish

between isomers;

fragmentation can be

complex.[6]

X-ray Crystallography

Provides the absolute

3D structure in the

solid state.

The "gold standard"

for structural proof;

resolves all ambiguity.

Requires a high-

quality single crystal,

which can be very

difficult or impossible

to grow.

The Logic of Structural Confirmation: A Validated
Workflow
The relationship between these techniques is not linear but synergistic. They form a logical

framework where each result cross-validates the others.

Caption: A synergistic workflow for unambiguous structural validation.

Conclusion
Confirming the structure of a novel compound like 2-methyl-2-(4-nitro-1H-pyrazol-1-
yl)propanoic acid is a systematic process of evidence accumulation. The definitive

connectivity provided by 1D and 2D NMR spectroscopy establishes the core architecture. This

framework is then validated by IR spectroscopy, which confirms the expected functional
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groups, and High-Resolution Mass Spectrometry, which verifies the underlying elemental

formula. The convergence of these independent lines of evidence creates a robust, self-

validating conclusion, ensuring the structural integrity of the molecule for any subsequent

research or development activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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